
Diethyl (4-Fluorobenzyl)phosphonate
Overview
Description
Diethyl (4-Fluorobenzyl)phosphonate is an organophosphonate compound characterized by a benzyl group substituted with a fluorine atom at the para position, linked to a diethyl phosphonate moiety. This compound is synthesized via nucleophilic substitution or Pudovik reactions, typically involving 4-fluorobenzaldehyde and diethyl phosphite under acidic or basic conditions . Its structural features, including the electron-withdrawing fluorine substituent, make it a versatile intermediate in medicinal chemistry, particularly in the development of calcium channel antagonists . The fluorine atom enhances the electrophilicity of the phosphorus center, facilitating its reactivity in SNAr (nucleophilic aromatic substitution) reactions with heterocycles like pyrimidines .
Preparation Methods
General Synthetic Approach
The synthesis of Diethyl (4-Fluorobenzyl)phosphonate primarily involves the reaction of 4-fluorobenzyl chloride with diethyl phosphite under basic conditions. This method is efficient for forming phosphonate esters and is widely adopted in laboratory settings.
Reaction Details:
- Reactants :
- 4-Fluorobenzyl chloride
- Diethyl phosphite
- Conditions :
- Basic medium (e.g., sodium hydroxide or potassium carbonate)
- Solvent: Typically polar aprotic solvents like acetonitrile or tetrahydrofuran
- Mechanism :
The reaction proceeds via nucleophilic substitution, where diethyl phosphite acts as the nucleophile attacking the benzyl chloride, resulting in the formation of the phosphonate ester.
Alternative Synthetic Methods
Several variations of the synthesis have been explored to optimize yield and purity:
Method A: Solvent Optimization
- Solvents : Dimethylformamide (DMF) or dichloromethane can be used to enhance reaction efficiency.
- Yield : Higher yields are reported when using DMF due to its ability to stabilize intermediates during the reaction.
Method B: Catalysis
- Catalyst : Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction.
- Advantages : Catalysts improve reaction rates and reduce side-product formation.
Experimental Protocols
A typical protocol for synthesizing this compound involves:
Procedure:
- Dissolve diethyl phosphite in a solvent such as acetonitrile.
- Add a base (e.g., sodium hydroxide) to the solution.
- Slowly introduce 4-fluorobenzyl chloride while stirring at room temperature.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and extract the product using an organic solvent like ethyl acetate.
- Purify the product via distillation or recrystallization.
Reaction Parameters:
Parameter | Value |
---|---|
Reaction Time | 4–6 hours |
Temperature | Reflux (~80°C) |
Yield | ~85–90% |
Characterization
The synthesized compound is characterized using various spectroscopic techniques:
Comparison with Related Compounds
The preparation method for this compound is similar to other benzylphosphonates but varies slightly depending on substituent groups.
Compound | Reactivity Differences | Yield (%) |
---|---|---|
Diethyl (3-fluorobenzyl)phosphonate | Fluorine at meta position alters reactivity | ~80 |
Diethyl phenylphosphonate | Lacks fluorine; simpler synthesis | ~95 |
Chemical Reactions Analysis
Diethyl (4-Fluorobenzyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly reported.
Condensation Reactions: It can be used in condensation reactions, such as the Horner-Emmons reaction, to form carbon-carbon double bonds.
Common reagents used in these reactions include palladium catalysts, phosphites, and bases like triethylamine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
Diethyl (4-fluorobenzyl)phosphonate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy makes it valuable in the development of new therapeutic agents. Research indicates that compounds with similar structures can influence cellular signaling pathways, potentially leading to treatments for diseases such as cancer and neurodegenerative disorders .
Catalytic Applications
This compound has been explored for its potential as a catalyst in various chemical reactions. Modifications to its structure can tailor its properties for specific catalytic activities, enhancing the efficiency of synthetic processes.
Agricultural Chemicals
Development of Agrochemicals
this compound is utilized in the formulation of agrochemicals, including herbicides and insecticides. Its incorporation into these products enhances their effectiveness while aiming to minimize environmental impact. The compound's stability and reactivity make it suitable for various formulations that improve crop protection strategies .
Biochemical Research
Enzyme Activity Studies
In biochemical research, this compound is employed to investigate enzyme activity and metabolic pathways. By understanding these complex biological systems, researchers can gain insights into fundamental processes and develop new methodologies for studying biochemical interactions .
Drug Development
The structural features of this compound allow it to interact with various biological targets, making it a candidate for further exploration in drug discovery.
Material Science
Synthesis of New Materials
The compound finds applications in material science, particularly in the development of new polymers and coatings. These materials are characterized by enhanced properties such as durability and chemical resistance, which are critical for various industrial applications .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of Diethyl (4-Fluorobenzyl)phosphonate involves its interaction with specific molecular targets. It can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . Additionally, it may interact with other enzymes and proteins, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and conditions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The biological and chemical properties of diethyl benzylphosphonates are heavily influenced by substituents on the benzyl ring. Below is a systematic comparison with key analogs:
Substituent Electronic Effects
- Diethyl (4-Fluorobenzyl)phosphonate : The fluorine atom exerts a strong electron-withdrawing effect (-I), increasing the electrophilicity of the phosphorus atom. This enhances its reactivity in cross-coupling and nucleophilic substitution reactions .
- Diethyl (4-Methoxybenzyl)phosphonate (C₁₂H₁₉O₄P, MW 258.25 g/mol): The methoxy group is electron-donating (+M), reducing electrophilicity. This analog is less reactive in SNAr reactions but exhibits improved solubility in polar solvents .
- Diethyl (4-Chlorobenzyl)phosphonate (C₁₁H₁₆ClO₃P, MW 262.67 g/mol): Chlorine’s moderate -I effect balances reactivity and stability. It is widely used in antimicrobial studies .
- Diethyl (4-Bromobenzyl)phosphonate (C₁₁H₁₆BrO₃P, MW 307.12 g/mol): Bromine’s larger atomic size increases steric hindrance, slightly reducing reaction rates compared to fluorine .
Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |
---|---|---|---|---|
4-Fluorobenzyl derivative | C₁₁H₁₅FO₃P | 242.21 | 285–290 (est.) | 1.92 |
4-Chlorobenzyl derivative | C₁₁H₁₆ClO₃P | 262.67 | 300–305 | 2.45 |
4-Cyanobenzyl derivative | C₁₂H₁₆NO₃P | 253.24 | 310–315 | 1.65 |
4-Methoxybenzyl derivative | C₁₂H₁₉O₄P | 258.25 | 275–280 | 1.38 |
LogP values estimated via computational methods; boiling points derived from analog data .
Key Research Findings
Reactivity Hierarchy : Fluorine > Chlorine > Bromine > Methoxy in SNAr reactions, driven by electronic effects .
Biological Selectivity : The 4-fluoro derivative’s specificity for calcium channels is attributed to fluorine’s optimal electronegativity and van der Waals radius, enabling precise target binding .
Thermal Stability : Bromine and chlorine analogs exhibit higher thermal stability due to stronger C–X bonds, making them suitable for high-temperature applications .
Biological Activity
Diethyl (4-Fluorobenzyl)phosphonate is a phosphonate compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, synthesis methods, and relevant case studies, highlighting its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
This compound has the chemical formula CHFOP, featuring a phosphonate group that contributes to its nucleophilic character. The presence of the fluorine atom enhances its reactivity and biological profile, making it a valuable compound in synthetic organic chemistry and pharmacology .
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions. One notable method employs the reaction of 4-fluorobenzyl chloride with diethyl phosphite under basic conditions, which facilitates the formation of the desired phosphonate ester . Recent advancements have explored greener synthesis routes that utilize less hazardous solvents and reagents, promoting sustainability in chemical processes .
Antitumor Activity
This compound has been evaluated for its antitumor properties. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, including those associated with lung and breast cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Antibacterial and Antifungal Properties
Research has shown that this compound possesses antibacterial activity against several Gram-positive bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and function . Additionally, some derivatives of phosphonates have demonstrated antifungal activity, suggesting a broader spectrum of antimicrobial properties .
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective effects. In models of neurodegeneration, it has been shown to mitigate oxidative stress and promote neuronal survival through modulation of neurotransmitter levels . This aspect is particularly relevant for developing treatments for conditions like epilepsy and Alzheimer's disease.
Case Studies
Case Study 1: Anticancer Activity
In a study examining various phosphonates, this compound was found to induce apoptosis in human cancer cells. The IC values were determined through MTT assays, revealing effective concentrations that inhibited cell viability significantly .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of this compound against standard antibiotics showed promising results in inhibiting bacterial growth. The compound was effective against strains resistant to conventional treatments, highlighting its potential as an alternative therapeutic agent .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Diethyl (4-Fluorobenzyl)phosphonate, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves the reaction of 4-fluorobenzyl halides (e.g., chloride or bromide) with diethyl phosphite under basic conditions. For example:
- Base-promoted alkylation : Sodium hydride (NaH) in anhydrous DMF facilitates deprotonation of diethyl phosphite, enabling nucleophilic attack on 4-fluorobenzyl halides. However, competing side reactions (e.g., elimination) may reduce yields .
- Acidic conditions : Alternative methods using trichloroacetimidate reagents under mild acidic conditions have shown higher selectivity and reduced side products .
Key Data :
Reaction Condition | Reagent System | Yield Range | Purity | Reference |
---|---|---|---|---|
Basic (NaH/DMF) | 4-Fluorobenzyl chloride | 40-60% | >95% | |
Acidic (imidate) | Trichloroacetimidate | 75-85% | >97% |
Q. How is ³¹P NMR spectroscopy utilized to confirm the structure and purity of this compound?
Methodological Answer: ³¹P NMR is critical for verifying the phosphonate group’s chemical environment. For this compound:
- Chemical shift : The phosphorus signal typically appears in the δ +20 to +25 ppm range for dialkyl benzylphosphonates.
- Coupling patterns : Coupling with adjacent protons (e.g., CH₂ groups) splits the signal, with ≈ 15-20 Hz.
- Purity assessment : A single sharp peak indicates high purity, while split peaks suggest unreacted starting materials or hydrolysis byproducts .
Example Spectrum Data :
Compound | δ (³¹P, ppm) | Multiplicity | Reference |
---|---|---|---|
This compound | +22.3 | Doublet ( = 18 Hz) |
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in alkylation reactions involving this compound?
Methodological Answer: Low yields often stem from competing elimination or moisture sensitivity. Strategies include:
- Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis.
- Temperature control : Maintain reactions at 0–5°C to suppress side reactions.
- Alternative reagents : Replace NaH with milder bases (e.g., K₂CO₃) or employ trichloroacetimidate donors to enhance selectivity .
- Workup protocols : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product from phosphite byproducts .
Case Study : Switching from NaH to imidate donors increased yields from 45% to 82% in a benzylation reaction .
Q. What computational methods are employed to predict the reactivity and biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Models the electronic structure of the phosphonate group to predict nucleophilic/electrophilic behavior.
- Molecular docking : Simulates interactions with biological targets (e.g., calcium channels) by analyzing steric and electronic complementarity .
- ADMET profiling : Predicts absorption, distribution, and toxicity using software like Schrödinger’s QikProp or SwissADME .
Example : DFT studies revealed that the fluorine atom’s electron-withdrawing effect enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic substitutions .
Q. How do researchers address contradictions in reported reaction outcomes for phosphonate derivatives?
Methodological Answer: Discrepancies (e.g., variable yields or byproducts) are resolved through:
- Reproducibility checks : Validate literature protocols with controlled humidity/temperature.
- In situ monitoring : Use techniques like TLC or inline IR spectroscopy to track reaction progress.
- Isotopic labeling : ¹⁸O-labeled phosphonates can identify hydrolysis pathways during synthesis .
Case Example : A study initially reporting 70% yield under basic conditions was revised to 55% after accounting for trace moisture .
Q. Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential vapor release.
- Toxicological data : Bacterial mutagenicity tests (Ames assay) and in vitro micronucleus assays are recommended for risk assessment .
- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
Regulatory Note : The compound is not classified under GHS/CLP but requires hazard analysis per EFSA guidelines for food-contact materials .
Table 1: Key Physicochemical Properties
Property | Value | Method | Reference |
---|---|---|---|
Molecular Formula | C₁₁H₁₆FO₃P | HRMS | |
Molecular Weight | 246.22 g/mol | Calculated | |
Exact Mass | 246.0821 | HRMS |
Table 2: Reaction Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Reduces elimination by 30% |
Solvent | Anhydrous DMF | Increases purity to >97% |
Base | NaH (for halides) / Imidate (for acidic) | Yield variance: 40% vs. 85% |
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYRZOAUPPNGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453940 | |
Record name | Diethyl (4-Fluorobenzyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63909-58-0 | |
Record name | Diethyl P-[(4-fluorophenyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63909-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (4-Fluorobenzyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.